![molecular formula C18H26BNO3 B1400614 [2-甲基-4-(4,4,5,5-四甲基-[1,3,2]二氧杂硼烷-2-基)-苯基]-吡咯烷-1-基-甲苯酮 CAS No. 1092563-41-1](/img/structure/B1400614.png)
[2-甲基-4-(4,4,5,5-四甲基-[1,3,2]二氧杂硼烷-2-基)-苯基]-吡咯烷-1-基-甲苯酮
描述
The compound is a complex organic molecule that contains a pyrrolidinyl group (a five-membered ring containing nitrogen), a phenyl group (a six-membered carbon ring), and a dioxaborolan-2-yl group (a boron atom bonded to two oxygen atoms and two methyl groups). The presence of these functional groups suggests that this compound could be involved in various chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrrolidinyl group, the introduction of the phenyl group, and the addition of the dioxaborolan-2-yl group. The exact methods would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. The presence of the dioxaborolan-2-yl group could potentially introduce some interesting structural features, as boron atoms are capable of forming unusual bond angles .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the functional groups. The pyrrolidinyl group might be involved in nucleophilic reactions, while the phenyl group could participate in electrophilic aromatic substitution reactions. The dioxaborolan-2-yl group could potentially act as a Lewis acid, accepting a pair of electrons from a Lewis base .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dioxaborolan-2-yl group could potentially make the compound more polar, affecting its solubility in different solvents .科学研究应用
结构和构象分析
[2-甲基-4-(4,4,5,5-四甲基-[1,3,2]二氧杂硼烷-2-基)-苯基]-吡咯烷-1-基-甲苯酮是一种含有苯环的中间体,在结构化学中起着至关重要的作用。Huang 等人(2021 年)进行了一项研究,重点关注其合成和结构确认,使用 FTIR、NMR 光谱、质谱和 X 射线衍射等技术。该研究还涉及使用密度泛函理论 (DFT) 进行构象分析,结果表明 DFT 优化的分子结构与单晶 X 射线衍射确定的结构一致。这项研究突出了该化合物与先进的结构和构象研究的相关性 (Huang 等人,2021 年)。
在新型化合物合成中的应用
其应用的另一个方面是在合成具有潜在药学相关性的新型化合物中。Malik 和 Khan(2014 年)使用 [2-甲基-4-(4,4,5,5-四甲基-[1,3,2]二氧杂硼烷-2-基)-苯基]-吡咯烷-1-基-甲苯酮合成了一系列新型化合物。他们的研究涉及评估这些化合物的抗惊厥活性,这表明它们具有显着的效力,并且在钠通道上具有潜在的作用机制 (Malik 和 Khan,2014 年)。
对分子静电势的见解
该化合物还提供了对分子静电势和物理化学性质的见解。Huang 等人(2021 年)的研究超越了结构分析,通过 DFT 考察了该化合物的分子静电势和前沿分子轨道。这项研究提供了有关该化合物物理化学性质的宝贵信息,这对于各种科学研究应用至关重要 (Huang 等人,2021 年)。
光谱性质分析
此外,像 Al-Ansari(2016 年)这样的研究专注于了解类似化合物的光谱性质。虽然没有直接研究 [2-甲基-4-(4,4,5,5-四甲基-[1,3,2]二氧杂硼烷-2-基)-苯基]-吡咯烷-1-基-甲苯酮,但这项研究有助于更广泛地了解具有相似分子结构的化合物的行为,为进一步研究 [2-甲基-4-(4,4,5,5-四甲基-[1,3,2]二氧杂硼烷-2-基)-苯基]-吡咯烷-1-基-甲苯酮提供见解 (Al-Ansari,2016 年)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26BNO3/c1-13-12-14(19-22-17(2,3)18(4,5)23-19)8-9-15(13)16(21)20-10-6-7-11-20/h8-9,12H,6-7,10-11H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWJZMZPRCHGWGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)N3CCCC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What structural insights were revealed through X-ray diffraction and DFT studies?
A: X-ray diffraction analysis successfully determined the crystal structure of (2-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-pyrrolidin-1-yl-methanone. This experimental data was further corroborated by Density Functional Theory (DFT) calculations, which revealed a close agreement between the DFT-optimized molecular structure and the crystal structure obtained from X-ray diffraction. [] This consistency highlights the accuracy of DFT in predicting the structural features of this compound. []
Q2: Beyond structural confirmation, how else did DFT contribute to understanding this compound?
A: DFT proved to be a valuable tool for exploring the physicochemical properties of (2-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-pyrrolidin-1-yl-methanone. By utilizing DFT calculations, researchers investigated the molecular electrostatic potential and frontier molecular orbitals of this compound. [] These insights contribute to a deeper understanding of its reactivity, potential binding interactions, and overall behavior in chemical reactions. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


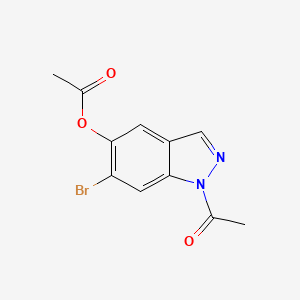
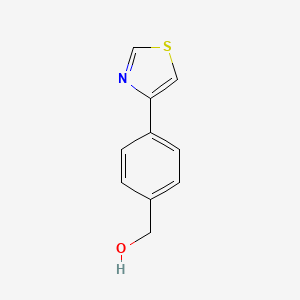
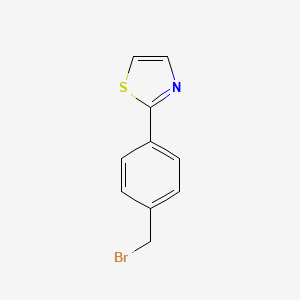


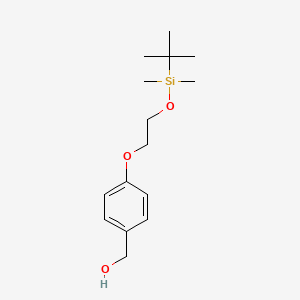
![2,6-Dichloro-4'-fluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1400542.png)
![2,4-difluoro-N-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide](/img/structure/B1400543.png)
![5-Tert-butyl 2-methyl 3-amino-4H-thieno[2,3-C]pyrrole-2,5(6H)-dicarboxylate](/img/structure/B1400544.png)
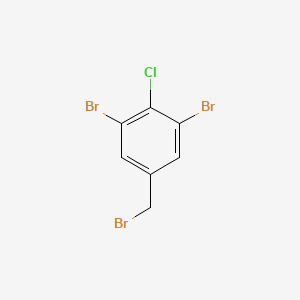
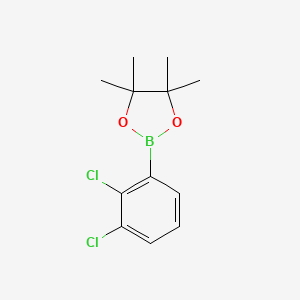
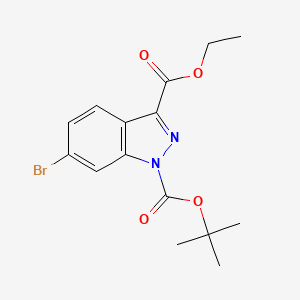
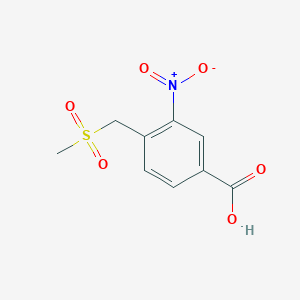
![7-(Benzyloxy)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1400554.png)
